1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C11H16BrCl2N2S. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various bioactive molecules. This compound is known for its unique properties, such as high stability and water solubility, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of 3-bromothiophene-2-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorothiophen-2-yl)methyl]piperazine dihydrochloride
- 1-[(3-fluorothiophen-2-yl)methyl]piperazine dihydrochloride
- 1-[(3-iodothiophen-2-yl)methyl]piperazine dihydrochloride
Uniqueness
1-[(3-bromothiophen-2-yl)methyl]piperazine dihydrochloride is unique due to the presence of the bromine atom in the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
CAS No. |
2742659-88-5 |
---|---|
Molecular Formula |
C9H15BrCl2N2S |
Molecular Weight |
334.1 |
Purity |
95 |
Origin of Product |
United States |
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